(1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride
Description
(1R,4R)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride is a bicyclic amine derivative featuring a trans-1,4-cyclohexanediamine backbone substituted with a cyclobutyl group at the N1 position. The dihydrochloride salt enhances its solubility in aqueous and polar solvents, making it suitable for pharmacological and synthetic applications.
Properties
IUPAC Name |
4-N-cyclobutylcyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;;/h8-10,12H,1-7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZBPQVVDFVBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced via a series of hydrogenation and cyclization reactions.
Introduction of Amino Groups: Amino groups are added through nucleophilic substitution reactions, often using amines as nucleophiles.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl and cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Medically, (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride has potential applications in drug development. Its structure may be modified to create new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound belongs to a class of cyclohexane-1,4-diamine derivatives modified at the N1 position. Key structural variations among analogues include:
Table 1: Structural and Physicochemical Comparison
*Inferred from cyclopentyl analogue (C11H23ClN2 in ).
†Discrepancy in formula (possibly missing HCl stoichiometry).
‡Base compound: C9H18N2 + 2HCl.
Physicochemical Properties
Role in eIF2B Modulation
Cyclohexane-1,4-diamine derivatives, including the target compound, are implicated in modulating eukaryotic initiation factor 2B (eIF2B), a critical regulator of protein synthesis under stress. The dihydrochloride salt form is preferred for in vitro assays due to its solubility in buffer systems .
Drug Intermediate Utility
Chlorobenzyl and pyridylmethyl analogues serve as intermediates in synthesizing kinase inhibitors and antipsychotic agents. For example, the 2-chlorobenzyl derivative (CAS 1286272-91-0) is a precursor in the synthesis of SB83149, a compound studied for neurodegenerative diseases .
Stereochemical Considerations
The trans-1,4-cyclohexanediamine configuration is conserved across analogues, ensuring spatial compatibility with biological targets. Enantiomeric purity (e.g., (1R,2S)-isomers in cyclopropyl derivatives) is critical for activity, as seen in patent literature .
Biological Activity
(1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential biological activities that have garnered interest in pharmacological research. Its unique structural properties suggest various applications, particularly in medicinal chemistry and drug development.
- Molecular Formula : C10H22Cl2N2
- Molecular Weight : 239.21 g/mol
- CAS Number : 2121-78-0
Research indicates that compounds similar to (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride may interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The following sections explore its biological activity based on existing studies.
Antimicrobial Activity
Studies have shown that cyclohexane derivatives exhibit antimicrobial properties. For instance, compounds structurally related to (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride have demonstrated effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
A notable study investigated the efficacy of cyclohexane derivatives in treating infections caused by multi-drug resistant bacteria. The results indicated that these compounds could inhibit bacterial growth effectively and may serve as a basis for developing new antibiotics.
Study Findings :
- Compound Tested : (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride.
- Methodology : Checkerboard assays were utilized to determine the synergistic effects with existing antibiotics.
- Results : Significant reduction in MIC when combined with traditional antibiotics was observed, suggesting potential for combination therapy.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride has not been extensively studied; however, its structural similarity to other diamine compounds suggests it may undergo similar metabolic pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential.
Table of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | TBD |
| Half-life | TBD |
| Metabolic Pathways | TBD |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that cyclohexane derivatives exhibit low toxicity in vitro. Further studies are needed to evaluate the safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
